molecular formula C17H34ClN7 B8706218 6-chloro-2-N,4-N-bis[3-(diethylamino)propyl]-1,3,5-triazine-2,4-diamine CAS No. 55577-22-5

6-chloro-2-N,4-N-bis[3-(diethylamino)propyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B8706218
CAS No.: 55577-22-5
M. Wt: 372.0 g/mol
InChI Key: UTAUSUCGZYPCFU-UHFFFAOYSA-N
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Description

6-chloro-2-N,4-N-bis[3-(diethylamino)propyl]-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-N,4-N-bis[3-(diethylamino)propyl]-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with diethylaminopropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with diethylaminopropyl groups. The general reaction scheme is as follows:

    Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

    Reagent: 3-(diethylamino)propylamine

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-N,4-N-bis[3-(diethylamino)propyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form corresponding amines and triazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alkoxides in an organic solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.

    Hydrolysis Products: Amines and triazine derivatives.

Scientific Research Applications

6-chloro-2-N,4-N-bis[3-(diethylamino)propyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, including dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-2-N,4-N-bis[3-(diethylamino)propyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris[[3-(diethylamino)propyl]amino]-1,3,5-triazine: A similar compound with an additional diethylaminopropyl group.

    2,4-Bis[[3-(dimethylamino)propyl]amino]-6-chloro-1,3,5-triazine: A variant with dimethylamino groups instead of diethylamino groups.

Uniqueness

6-chloro-2-N,4-N-bis[3-(diethylamino)propyl]-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

55577-22-5

Molecular Formula

C17H34ClN7

Molecular Weight

372.0 g/mol

IUPAC Name

6-chloro-2-N,4-N-bis[3-(diethylamino)propyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H34ClN7/c1-5-24(6-2)13-9-11-19-16-21-15(18)22-17(23-16)20-12-10-14-25(7-3)8-4/h5-14H2,1-4H3,(H2,19,20,21,22,23)

InChI Key

UTAUSUCGZYPCFU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NC(=NC(=N1)Cl)NCCCN(CC)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure described in Japanese Pat. No. 39272/74, 50.0 ml of water was cooled to 3° C. and slowly 18.4 g (0.1 mole) of cyanuric chloride was added while maintaining 3°-5° C. by means of an external ice-water bath. Slowly 26.0 g (0.2 mole) of 3-(diethylamino)propylamine was added while maintaining 3°-12° C. by means of an ice-water bath. The resulting solution was stirred at ambient temperature for approximately eight hours and allowed to stand overnight. Slowly a 10 percent aqueous potassium carbonate solution was added to the reaction solution until it was slightly alkaline. The solid which precipitated was collected by filtration. The water wet filter cake was resuspended in water and dissolved by the addition of hydrochloric acid. Slowly 10 percent aqueous potassium carbonate was added until the mixture was slightly alkaline. The resulting solid was collected by filtration, washed with water and dried in vacuo to obtain 2-chloro-4,6-bis[3-(diethylamino)propyl]amino-1,3,5-triazine, a water-insoluble, white colored solid which melted at 119° C.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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